molecular formula C6H18O4SSi2 B108972 Bis(trimethylsilyl) sulfate CAS No. 18306-29-1

Bis(trimethylsilyl) sulfate

Cat. No. B108972
CAS RN: 18306-29-1
M. Wt: 242.44 g/mol
InChI Key: KRUQDZRWZXUUAD-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) Sulfate is a reactant involved in the preparation of alkenylsilanes from organoaluminums . It is also known as Sulfuric acid, bis(trimethylsilyl)- .


Synthesis Analysis

The chemistry of silylated sulfuric acid, O2S(OSiMe3)2 (T2SO4, T=Me3Si; also known as bis(trimethylsilyl) sulfate), has been studied in detail with the aim of synthesizing the formal autosilylation products of silylated sulfuric acid, [T3SO4]+ and [TSO4]− .


Molecular Structure Analysis

The molecular formula of Bis(trimethylsilyl) sulfate is C6H18O4SSi2 . The molecular weight is 242.44 g/mol .


Chemical Reactions Analysis

Bis(trimethylsilyl) sulfate reacts chemically with isolated silanol groups of silica even at room temperature . It also reacts with Na2O2, BaO2, PbO2, V2O5, MnO2, giving hexamethyldisiloxane and oxygen .


Physical And Chemical Properties Analysis

Bis(trimethylsilyl) sulfate has a density of 1.0±0.1 g/cm3 . Its boiling point is 239.4±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol . The flash point is 72.2±18.7 °C .

Scientific Research Applications

  • Chemical Reactivity with Silica Surfaces : Varvarin et al. (1989) reported that bis(trimethylsilyl) sulfate reacts chemically with isolated silanol groups of silica even at room temperature, without sulfidation of the silica occurring. This suggests its potential use in modifying silica surfaces (Varvarin et al., 1989).

  • Sulfonation of Aromatic and Heterocyclic Compounds : Voronkov et al. (1977) discovered that bis(trimethylsilyl) sulfate can be used as a sulfonating agent for benzene derivatives and thiophene, indicating its utility in organic synthesis (Voronkov et al., 1977).

  • Thermolysis Studies : Voronkov et al. (1982) explored the thermolysis of bis(trimethylsilyl) sulfate, revealing its decomposition into various products like hexamethyldisiloxane and trimethylsilyl methylsulfonate. This study provides insight into its thermal stability and decomposition products (Voronkov et al., 1982).

  • Regioselective Desulfation : Horibe and Oshita (2001) demonstrated the use of bis(trimethylsilyl) sulfate in regioselective desulfation, making it a valuable reagent in selective chemical transformations (Horibe & Oshita, 2001).

  • Lipolysis Product Analysis : Tallent and Kleiman (1968) used bis(trimethylsilyl) acetamide, a related compound, for silylating lipolysates for gas-liquid chromatography, suggesting a potential application in analytical chemistry (Tallent & Kleiman, 1968).

  • Stabilizing High Voltage Cathodes : Lan et al. (2019) reported the use of bis(trimethylsilyl) carbodiimide, another related compound, as an effective electrolyte additive for stabilizing high-voltage lithium-rich oxide cathodes, indicating its potential in battery technology (Lan et al., 2019).

Safety And Hazards

Bis(trimethylsilyl) sulfate is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer .

Future Directions

The chemistry of silylated sulfuric acid, O2S(OSiMe3)2 (T2SO4, T=Me3Si; also known as bis(trimethylsilyl) sulfate), has been studied in detail with the aim of synthesizing the formal autosilylation products of silylated sulfuric acid . This research could lead to new developments in the field of chemistry.

properties

IUPAC Name

bis(trimethylsilyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUQDZRWZXUUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O4SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171382
Record name Bistrimethylsilylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl) sulfate

CAS RN

18306-29-1
Record name Silanol, trimethyl-, 1,1′-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18306-29-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bistrimethylsilylsulfate
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Record name Bistrimethylsilylsulfate
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Record name Bis(trimethylsilyl) sulphate
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Record name Bistrimethylsilylsulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
Y Morizawa, T Hiyama, K Oshima… - Bulletin of the Chemical …, 1984 - journal.csj.jp
The title reaction of 1-carbonyl substituted cyclopropanecarboxylates proceeds under C(1)–C(2) bond cleavage to produce γ-lactones. Stereochemically, the reaction takes two …
Number of citations: 25 www.journal.csj.jp
MG Voronkov, EA Maletina, VK Roman… - Bulletin of the Academy …, 1982 - Springer
Conclusions 1. Based on the differential thermal analysis data, the chemical changes of bis(trimethylsilyl) sulfate begin at 150–170 and the formation of volatile thermolysis products at …
Number of citations: 3 link.springer.com
MG Voronkov, VK Roman, EA Maletina… - Bulletin of the Academy …, 1982 - Springer
Conclusions The reaction of bis(trimethylsilyl) sulfate (BTS) with HBr leads to trimethylbromosilane, hexamethyldisiloxane, and free bromine. Its reaction products with HI are …
Number of citations: 2 link.springer.com
HK Patney - Tetrahedron letters, 1993 - afinitica.com
Bis@ imethylsilyl) sulfatesilica has beat shown to be an effdrtt reagent system for promoting thioacetalisatiott of carbonyl canpounds at mom lemperatme. 1, 3-Dithiolanes have long …
Number of citations: 9 www.afinitica.com
MG Voronkov, SV Korchagin, VK Roman… - Bulletin of the Academy …, 1977 - Springer
Sulfonation of aromatic and heterocyglic compounds with bis(trimethylsilyl) sulfate Page 1 SULFONATION OF AROMATIC AND HETEROCYCLIC COMPOUNDS WITH BIS(TRI …
Number of citations: 5 link.springer.com
M Horibe, H Oshita - Bulletin of the Chemical Society of Japan, 2001 - journal.csj.jp
The treatment of bis(trimethylsilyl)ester of 1-O-decylglycerol-2,3-disulfate with trimethylsilyl-N-trimethylsilylacetimidate (BSA) or (dimethylamino)trimethylsilane caused regioselective …
Number of citations: 3 www.journal.csj.jp
AM Varvarin, LA Belyakova, AV Simurov… - Theoretical and …, 1989 - Springer
It was established by IR spectroscopy and chemical analysis that bis(trimethylsilyl) sulfate reacts chemically with isolated silanol groups of silica even at room temperature, and is …
Number of citations: 2 link.springer.com
R Takano, M Matsuo, K Kamei-Hayashi… - Bioscience …, 1992 - Taylor & Francis
Sulfated primary alcohols and methyl α-D-galactopyranoside 6-sulfate were converted into desulfated and trimethylsilylated alcohols and galactoside, respectively, by treating their …
Number of citations: 29 www.tandfonline.com
G Nuissier, P Bourgeois, M Grignon-Dubois - Chemistry of natural …, 2008 - Springer
Aromatic sulfonic acids and their derivatives are important in chemical industries [1]. They have found applications in the dying industry and in sulfa drugs as antibiotics [2]. Aromatic …
Number of citations: 6 link.springer.com
K Bläsing, R Labbow, A Schulz… - Angewandte Chemie …, 2021 - Wiley Online Library
The chemistry of silylated sulfuric acid, O 2 S(OSiMe 3 ) 2 (T 2 SO 4 , T=Me 3 Si; also known as bis(trimethylsilyl) sulfate), has been studied in detail with the aim of synthesizing the …
Number of citations: 6 onlinelibrary.wiley.com

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